An In-depth Technical Guide to the Synthesis and Characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a substituted hydantoin derivative of interest in medicinal chemistry and drug development. Hydantoin scaffolds are prevalent in a variety of pharmacologically active molecules, exhibiting anticonvulsant, antiarrhythmic, and anticancer properties, among others.[1][2] This document outlines a robust two-step synthetic pathway, commencing with the Bucherer-Bergs reaction to form the core 5,5-diethylhydantoin ring, followed by N-alkylation and subsequent hydrolysis to yield the final carboxylic acid. Furthermore, this guide details the full suite of analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize novel hydantoin-based compounds.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and its ability to engage in various biological interactions.[3] The core structure, containing two carbonyl groups and two nitrogen atoms, provides multiple points for substitution, allowing for the fine-tuning of its pharmacological profile.[4] This versatility has led to the development of numerous hydantoin-containing drugs with a wide range of therapeutic applications. Prominent examples include phenytoin, an anticonvulsant, and nilutamide, an antiandrogen used in the treatment of prostate cancer. The introduction of an acetic acid moiety at the N-1 position, as in the title compound, can enhance solubility and provide a handle for further chemical modifications, such as the formation of amides or esters, to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Caption: Proposed two-step synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
Step 1: Synthesis of 5,5-Diethylhydantoin via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.[5][6][7] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate.[8]
Reaction: Diethyl ketone + KCN + (NH₄)₂CO₃ → 5,5-Diethylhydantoin
Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from the diethyl ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the formation of the stable hydantoin ring.[8]
Experimental Protocol:
-
Safety First: This reaction involves the use of potassium cyanide, which is highly toxic.[1][9][10][11][12] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, must be worn.[1] An emergency cyanide poisoning antidote kit should be readily available. Diethyl ketone is a flammable liquid.[13][14][15][16]
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine diethyl ketone (0.5 mol), potassium cyanide (0.6 mol), and ammonium carbonate (1.5 mol).
-
Add a mixture of ethanol and water (1:1 v/v, 250 mL) to the flask.
-
Heat the reaction mixture to 60-70 °C with constant stirring.
-
Maintain the temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture carefully with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 6-7. This should be done slowly in the fume hood as it may generate some hydrogen cyanide gas.
-
The product, 5,5-diethylhydantoin, is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 5,5-diethylhydantoin.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
The second step involves the N-alkylation of the synthesized 5,5-diethylhydantoin at the N-1 position with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the desired carboxylic acid. The N-1 position is generally less acidic and therefore less reactive than the N-3 position, so careful selection of reaction conditions is necessary to favor N-1 alkylation.[17]
Reaction: 5,5-Diethylhydantoin + Ethyl Bromoacetate → Ethyl (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate → (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Mechanism: The reaction proceeds via a nucleophilic substitution, where the deprotonated hydantoin nitrogen attacks the electrophilic carbon of the ethyl bromoacetate. This is followed by a standard ester hydrolysis under acidic or basic conditions.[18][19][20]
Experimental Protocol:
-
Safety First: Ethyl bromoacetate is a lachrymator and is toxic.[21][22][23][24][25] Handle it with care in a fume hood and wear appropriate PPE.
-
In a 250 mL round-bottom flask, dissolve 5,5-diethylhydantoin (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry N,N-dimethylformamide (DMF, 100 mL).
-
Add ethyl bromoacetate (0.11 mol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
For the hydrolysis step, dissolve the purified ester (0.08 mol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide solution (100 mL).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl to a pH of 2-3.
-
The final product, (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an acetone/water mixture).
-
Dry the final product under vacuum.
Characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.[2][4][26][27]
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.0 | s | 1H | NH (at position 3) |
| ~4.0 | s | 2H | N-CH₂ -COOH |
| ~1.8 | q | 4H | -CH₂ -CH₃ |
| ~0.8 | t | 6H | -CH₂-CH₃ |
Note: The chemical shift of the carboxylic acid proton is concentration-dependent and may exchange with residual water in the solvent.[28][29][30][31][32]
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (C2) |
| ~170.0 | -C OOH |
| ~157.0 | C =O (C4) |
| ~65.0 | C (CH₂CH₃)₂ (C5) |
| ~45.0 | N-C H₂-COOH |
| ~30.0 | -C H₂-CH₃ |
| ~8.0 | -CH₂-C H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[33][34][35][36][37]
Expected FT-IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (at position 3) |
| ~1770 | Strong | C=O stretch (C2, imide) |
| ~1710 | Strong | C=O stretch (C4, amide and carboxylic acid overlap) |
| ~1420 | Medium | C-N stretch |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique.[38][39]
Expected Mass Spectrometry Data (ESI-MS):
| m/z | Ion |
| 215.10 | [M+H]⁺ (Calculated for C₉H₁₅N₂O₄⁺: 215.10) |
| 213.08 | [M-H]⁻ (Calculated for C₉H₁₃N₂O₄⁻: 213.08) |
Common fragmentation pathways for hydantoins involve the loss of CO and cleavage of the ring structure, which can provide further structural confirmation.[38]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The purity should be >95% for use in biological assays.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis and characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. The outlined two-step synthesis, leveraging the Bucherer-Bergs reaction and subsequent N-alkylation, is based on reliable and well-documented chemical principles. The detailed characterization workflow, employing NMR, FT-IR, and MS, will ensure the unambiguous identification and purity assessment of the target molecule. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel hydantoin derivatives.
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